

Physical and chemical properties of Methyl 2-phenylacrylate

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Compound of Interest

Compound Name: **Methyl 2-phenylacrylate**

Cat. No.: **B167593**

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An In-depth Technical Guide to Methyl 2-phenylacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-phenylacrylate** (CAS No. 1865-29-8), a versatile monomer and synthetic building block. The information is curated for researchers, scientists, and professionals in drug development and polymer chemistry, presenting key data in a structured format with detailed experimental protocols and logical diagrams to support advanced research and application.

Core Physical and Chemical Properties

Methyl 2-phenylacrylate, also known as methyl α -phenylacrylate, is a colorless to light yellow liquid. It is a key precursor in the synthesis of stereospecific polymers and complex organic molecules.^[1]

Physical Properties

The physical characteristics of **Methyl 2-phenylacrylate** are summarized in the table below, providing essential data for experimental design and implementation.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1] [2]
Molecular Weight	162.19 g/mol	[1] [2]
Appearance	Colorless to Light yellow clear liquid	
Boiling Point	256 °C at 760 mmHg; 98 °C at 6 mmHg	[1]
Melting Point	N/A	[1]
Density	1.044 g/cm ³	[1]
Flash Point	145.4 °C	[1]
Refractive Index	1.515	[1]
Vapor Pressure	0.0158 mmHg at 25°C	[1]
Solubility	Insoluble in water. Soluble in alcohol, ether, benzene, olive oil, and paraffin.	[3]

Chemical Identity

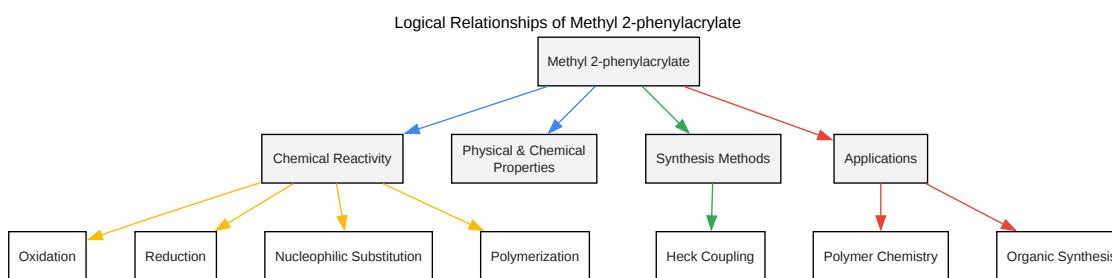
Identifier	Value	Source(s)
IUPAC Name	methyl 2-phenylprop-2-enoate	[4]
CAS Number	1865-29-8	[1] [4]
Canonical SMILES	COC(=O)C(=C)C1=CC=CC=C1	[4]
InChI Key	GQTXKEVAUZYHGE-UHFFFAOYSA-N	[4]

Reactivity and Chemical Behavior

Methyl 2-phenylacrylate exhibits a range of chemical reactivities characteristic of an α,β -unsaturated ester. Its reactivity is centered around the vinyl group and the ester functionality.

Key Chemical Reactions:

- Oxidation: Can be oxidized to 2-phenylacrylic acid or benzaldehyde depending on the reaction conditions. For instance, potassium permanganate in an acidic aqueous medium oxidizes it to 2-phenylacrylic acid.[4]
- Reduction: Undergoes hydrogenation to produce 2-phenylpropanol.[4]
- Substitution: The ester group is susceptible to nucleophilic attack, leading to the formation of amides or thioesters.[4]
- Polymerization: Readily undergoes polymerization. It is a precursor for stereospecific polymers and can be polymerized via various methods including anionic, free-radical, and polymerization-induced self-assembly (PISA).[4]
- Heck Coupling: Can be synthesized via the Heck coupling reaction of phenyl iodide and methyl acrylate.[5]



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Caption: Key aspects of **Methyl 2-phenylacrylate**.

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **Methyl 2-phenylacrylate**. While a comprehensive public database of its spectra is not readily available, typical spectral characteristics can be inferred from related acrylate compounds.

1H NMR Spectroscopy

The proton NMR spectrum of a related compound, methyl acrylate, shows characteristic peaks for the vinyl protons between δ 5.8 and 6.5 ppm and a singlet for the methyl ester protons around δ 3.7 ppm.^[6] For **Methyl 2-phenylacrylate**, one would expect additional signals in the aromatic region (δ 7.2-7.5 ppm) and the disappearance of one of the vinyl protons, with the remaining two appearing as singlets.

13C NMR Spectroscopy

The ¹³C NMR spectrum of acrylate esters typically shows a resonance for the carbonyl carbon in the range of 165-175 ppm.^[7] The sp^2 carbons of the vinyl group appear between 125 and 135 ppm, and the methyl ester carbon is observed around 51 ppm.^[7] For **Methyl 2-phenylacrylate**, signals for the aromatic carbons would also be present in the 127-130 ppm region, and the quaternary carbon of the vinyl group would be downfield.

Infrared (IR) Spectroscopy

The IR spectrum of acrylates is characterized by a strong carbonyl (C=O) stretching band around 1720-1730 cm^{-1} .^[8] Other significant absorptions include the C=C stretching vibration near 1638 cm^{-1} and C-O stretching bands in the 1150-1200 cm^{-1} region.^[8]

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of acrylate esters typically shows fragmentation patterns involving the loss of the alkoxy group (-OCH₃) and other characteristic cleavages of the ester functionality. The molecular ion peak (M⁺) would be expected at m/z 162.

Experimental Protocols

Synthesis of Methyl 2-phenylacrylate via Mizoroki-Heck Reaction

The Mizoroki-Heck reaction provides a reliable method for the synthesis of **Methyl 2-phenylacrylate**. The following is a general protocol adapted from procedures for similar couplings.^[9]

Materials:

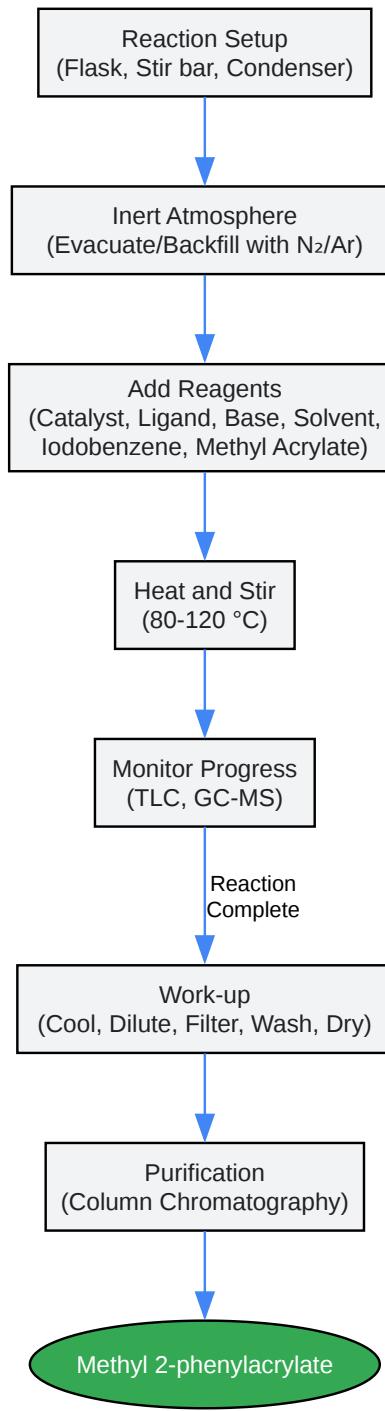
- Iodobenzene
- Methyl acrylate
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- A suitable base (e.g., triethylamine (Et_3N) or potassium carbonate (K_2CO_3))
- Anhydrous solvent (e.g., DMF, dioxane, or toluene)
- Inert gas (Nitrogen or Argon)

Procedure:

- To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 1-5 mol%) and the phosphine ligand (e.g., PPh_3 , 2-10 mol%).
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
- Under the inert atmosphere, add the base (e.g., Et_3N , 1.5-2.0 equivalents) and the anhydrous solvent.
- Add iodobenzene (1.0 equivalent) and methyl acrylate (1.1-1.5 equivalents) to the reaction mixture via syringe.

- Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the mixture to room temperature.
- Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel.

Mizoroki-Heck Synthesis Workflow

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Caption: Mizoroki-Heck synthesis workflow.

Anionic Polymerization of Methyl 2-phenylacrylate

Anionic polymerization of **Methyl 2-phenylacrylate** can be employed to produce polymers with controlled molecular weights and narrow molecular weight distributions. The following is a general procedure.[10]

Materials:

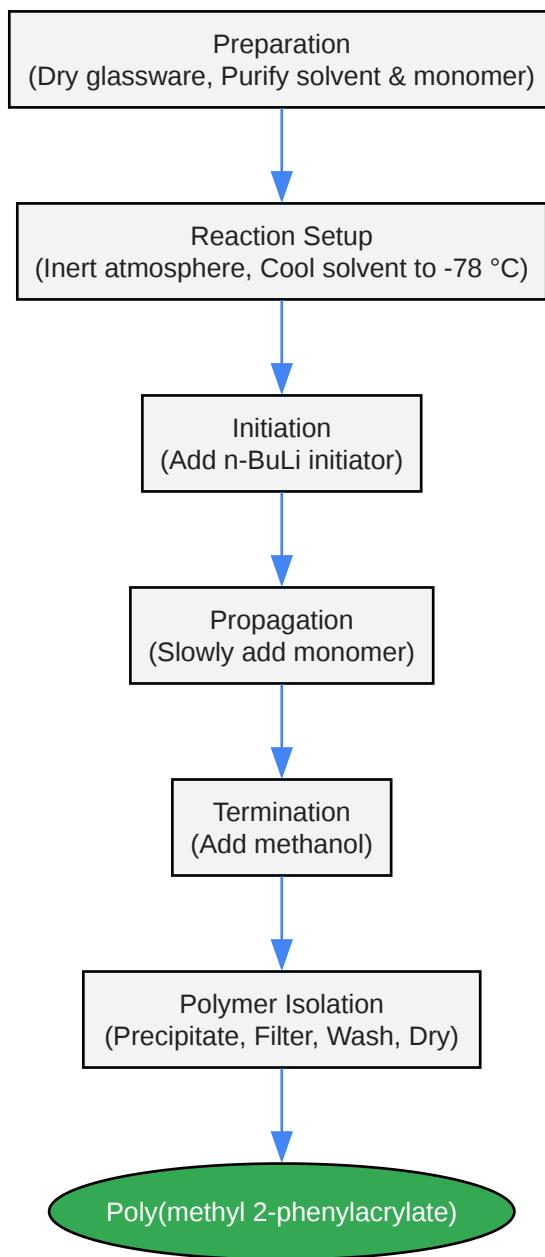
- **Methyl 2-phenylacrylate** (purified and dried)
- Anionic initiator (e.g., n-butyllithium (n-BuLi) in hexane)
- Anhydrous polar solvent (e.g., tetrahydrofuran (THF))
- Inert gas (Nitrogen or Argon)
- High-vacuum line and glassware

Procedure:

- All glassware must be rigorously cleaned and flame-dried under high vacuum to remove any moisture.
- The solvent (THF) must be purified by distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere.
- The monomer, **Methyl 2-phenylacrylate**, should be purified to remove inhibitors and any protic impurities. This can be achieved by washing with a dilute base, followed by water, drying over a desiccant, and distillation under reduced pressure.
- In a reaction vessel under a high-vacuum or inert atmosphere, add the desired amount of purified THF.
- Cool the solvent to the desired polymerization temperature (e.g., -78 °C using a dry ice/acetone bath).
- Add the initiator (n-BuLi) to the cold solvent via syringe. The amount of initiator will determine the target molecular weight of the polymer.

- Slowly add the purified monomer to the initiator solution with vigorous stirring. The polymerization is typically very fast.
- After the desired reaction time, terminate the polymerization by adding a proton source, such as degassed methanol.
- Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
- Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Anionic Polymerization Workflow

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Caption: Anionic polymerization workflow.

Stability and Storage

Methyl 2-phenylacrylate is sensitive to heat and should be stored under refrigerated conditions (0-10°C). It is typically stabilized with an inhibitor, such as tert-butylcatechol (TBC), to prevent spontaneous polymerization. It should be stored in a tightly closed container, protected from heat, flames, and sparks. Materials to avoid include oxidizing agents.[1]

Safety Information

Methyl 2-phenylacrylate is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin and serious eye irritation.[9] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a chemical fume hood.[1] In case of contact, wash the affected area thoroughly with water. If irritation persists, seek medical attention.[1]

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